molecular formula C15H15NO5S B11537652 3-Nitro-2-phenylpropyl benzenesulfonate

3-Nitro-2-phenylpropyl benzenesulfonate

Cat. No.: B11537652
M. Wt: 321.3 g/mol
InChI Key: INNMVQLCSBVBHB-UHFFFAOYSA-N
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Description

3-Nitro-2-phenylpropyl benzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a nitro group, a phenyl group, and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-phenylpropyl benzenesulfonate typically involves the nitration of 2-phenylpropyl benzenesulfonate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-phenylpropyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-Amino-2-phenylpropyl benzenesulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Phenylpropanol and benzenesulfonic acid.

Scientific Research Applications

3-Nitro-2-phenylpropyl benzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-2-phenylpropyl benzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-3-phenylpropyl benzenesulfonate
  • 3-Nitro-2-phenylpropyl sulfate
  • 3-Nitro-2-phenylpropyl sulfonamide

Uniqueness

3-Nitro-2-phenylpropyl benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

(3-nitro-2-phenylpropyl) benzenesulfonate

InChI

InChI=1S/C15H15NO5S/c17-16(18)11-14(13-7-3-1-4-8-13)12-21-22(19,20)15-9-5-2-6-10-15/h1-10,14H,11-12H2

InChI Key

INNMVQLCSBVBHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])COS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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